molecular formula C22H28FN3O2 B12557170 D-Leucyl-N-(4-Fluorobenzyl)-L-Phenylalaninamide CAS No. 164583-06-6

D-Leucyl-N-(4-Fluorobenzyl)-L-Phenylalaninamide

Cat. No.: B12557170
CAS No.: 164583-06-6
M. Wt: 385.5 g/mol
InChI Key: BCQKEAUFNXECKN-UXHICEINSA-N
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Description

D-Leucyl-N-(4-Fluorobenzyl)-L-Phenylalaninamide: is a synthetic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Leucyl-N-(4-Fluorobenzyl)-L-Phenylalaninamide typically involves the coupling of D-leucine, 4-fluorobenzylamine, and L-phenylalanine. The reaction conditions often include the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylalanine moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the fluorobenzyl group, potentially converting it to a benzyl group.

    Substitution: The fluorine atom in the fluorobenzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce de-fluorinated compounds.

Scientific Research Applications

Chemistry: In chemistry, D-Leucyl-N-(4-Fluorobenzyl)-L-Phenylalaninamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: In biological research, this compound is studied for its potential interactions with proteins and enzymes. It can serve as a model compound for understanding peptide interactions and binding affinities.

Medicine: In the medical field, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry: In industrial applications, this compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of D-Leucyl-N-(4-Fluorobenzyl)-L-Phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The leucine and phenylalanine moieties may facilitate binding to these targets, while the fluorobenzyl group can enhance the compound’s stability and bioavailability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    D-Leucyl-L-Phenylalaninamide: Lacks the fluorobenzyl group, which may result in different chemical and biological properties.

    N-(4-Fluorobenzyl)-L-Phenylalaninamide: Lacks the leucine moiety, potentially affecting its binding affinity and specificity.

    D-Leucyl-N-Benzyl-L-Phenylalaninamide: Contains a benzyl group instead of a fluorobenzyl group, which may influence its reactivity and stability.

Uniqueness: D-Leucyl-N-(4-Fluorobenzyl)-L-Phenylalaninamide is unique due to the presence of the fluorobenzyl group, which can enhance its chemical stability and potentially improve its interactions with biological targets. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

164583-06-6

Molecular Formula

C22H28FN3O2

Molecular Weight

385.5 g/mol

IUPAC Name

(2R)-2-amino-N-[(2S)-1-[(4-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-4-methylpentanamide

InChI

InChI=1S/C22H28FN3O2/c1-15(2)12-19(24)21(27)26-20(13-16-6-4-3-5-7-16)22(28)25-14-17-8-10-18(23)11-9-17/h3-11,15,19-20H,12-14,24H2,1-2H3,(H,25,28)(H,26,27)/t19-,20+/m1/s1

InChI Key

BCQKEAUFNXECKN-UXHICEINSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC2=CC=C(C=C2)F)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=C(C=C2)F)N

Origin of Product

United States

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